molecular formula C17H22N2O2 B5886815 N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide

N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide

Cat. No. B5886815
M. Wt: 286.37 g/mol
InChI Key: ZANNQWIWDXGAJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves a variety of methods, including the condensation of N-methylisatoic anhydride with diethyl malonate to obtain key intermediates. Such processes are foundational for creating complex molecules including N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide. For instance, reactions of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with 1,4-dibromo-2-methyl-butene have been documented to yield significant products and derivatives (Reisch, Iding, & Bassewitz, 1993).

Molecular Structure Analysis

The molecular structure of quinoline derivatives reveals a complex arrangement of atoms and bonds that confer specific properties and reactivity. The study of such compounds, including N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide, often involves detailed spectroscopic analysis to elucidate their structure. Techniques such as NMR spectroscopy and X-ray crystallography play a crucial role in these analyses, providing insights into the arrangements of atoms and the electronic environment within the molecules (Fretz, Gaugler, & Schneider, 2000).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including cyclization, substitution, and addition reactions, which are pivotal for modifying the structure and functionality of the core quinoline ring. These reactions are instrumental in the synthesis of diverse quinoline-based compounds with varying properties for different applications. The chemical properties of these compounds, such as reactivity towards nucleophiles or electrophiles, are dictated by the nature of substituents attached to the quinoline ring (Uchiyama, Ono, Hayashi, & Narasaka*, 1998).

properties

IUPAC Name

N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-7-15(20)19(5-2)11-14-10-13-9-6-8-12(3)16(13)18-17(14)21/h6,8-10H,4-5,7,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANNQWIWDXGAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC)CC1=CC2=CC=CC(=C2NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide

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